molecular formula C12H14BrNO3S B1381223 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde CAS No. 1233143-50-4

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde

Cat. No.: B1381223
CAS No.: 1233143-50-4
M. Wt: 332.22 g/mol
InChI Key: DNBDKUWNMBJXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The bromomethyl and tosyl groups could potentially be introduced through substitution reactions, while the azetidine ring could be formed through a cyclization reaction. The aldehyde group could be introduced through oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, which would impart a certain degree of rigidity to the molecule. The bromomethyl, tosyl, and aldehyde groups would be expected to project from this ring, potentially allowing for interactions with other molecules or functional groups .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, meaning it could be displaced in a substitution reaction by a nucleophile. The aldehyde group is also reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, shape, and the presence of particular functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a ligand for a particular protein, its mechanism of action would depend on the specific molecular targets it interacts with .

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy, safety, and mechanism of action. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its utility in the synthesis of other complex molecules .

Properties

IUPAC Name

3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDKUWNMBJXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde
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Reactant of Route 6
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde

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